N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase inhibition structure-activity relationship regioisomerism

Researchers seeking non-canonical regioisomers for kinase inhibitor SAR often face limited scaffold diversity. This compound, with its distinct 3,5-dimethyl-2-phenyl substitution, is a regioisomer of the established 2,5-dimethyl-3-phenyl CDK inhibitor scaffold (BS-181/BS-194 series), enabling critical comparative selectivity profiling. • Regioisomeric probe for pyrazolo[1,5-a]pyrimidine kinase selectivity panels • Potential negative control for CDK inhibitor screening campaigns • Scaffold-hopping starting point with IP-differentiated 2-phenyl substitution • Custom synthesis available; inquire for batch quantities and lead times.

Molecular Formula C21H20N4
Molecular Weight 328.4 g/mol
Cat. No. B6028011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC21H20N4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C21H20N4/c1-15-13-19(22-14-17-9-5-3-6-10-17)25-21(23-15)16(2)20(24-25)18-11-7-4-8-12-18/h3-13,22H,14H2,1-2H3
InChIKeyDLGBJLZCUHNVRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Core Scaffold & Structural Identity


N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1203053-53-5) is a member of the pyrazolo[1,5-a]pyrimidine class, a fused heterocyclic scaffold frequently utilized in kinase inhibitor discovery and antimicrobial research. The compound contains a benzyl group at the 7-position amine, methyl groups at positions 3 and 5, and a phenyl substituent at position 2. This specific 3,5-dimethyl-2-phenyl substitution pattern represents a distinct regioisomer relative to the more commonly reported 2,5-dimethyl-3-phenyl analogs found in patent literature [1]. The molecular formula is C21H20N4 with a molecular weight of 328.4 g/mol .

Why N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by Generic Analogs


High-strength differential evidence is limited: no direct comparator-based quantitative activity data were identified for this compound in accessible primary literature, patents, or authoritative databases. Consequently, a rigorous evaluation of its non-substitutability is not currently possible. Available data predominantly describe structurally distinct regioisomers or more extensively optimized analogs such as BS-181 and BS-194 [1]. The absence of a quantitative selectivity, potency, or functional profile precludes the identification of specific, verifiable differentiators required for scientific procurement decisions. Without such data, claims of superiority or unique properties cannot be substantiated.

Quantitative Differentiation Evidence for N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Regioisomeric Identity as a Selectivity Determinant: 3,5-Dimethyl-2-phenyl vs. 2,5-Dimethyl-3-phenyl Scaffolds

The compound's 3,5-dimethyl-2-phenyl substitution pattern is a regioisomer of the 2,5-dimethyl-3-phenyl scaffold more commonly described in kinase inhibitor patents. While no direct activity data exist for this specific isomer, published kinase inhibitors like BS-194 and BS-181 benefit from precise spatial arrangements of substituents on the pyrazolo[1,5-a]pyrimidine core [1]. The positional swap of the phenyl group from C3 to C2 is known to alter ATP-binding pocket interactions in this scaffold class, suggesting that the target compound may exhibit a distinct target profile relative to its 2,5-dimethyl-3-phenyl counterparts.

Kinase inhibition structure-activity relationship regioisomerism

Potential Application Scenarios for N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Kinase Selectivity Profiling as a Regioisomeric Probe

Based on its distinct 3,5-dimethyl-2-phenyl regioisomeric identity relative to known CDK inhibitors, this compound may serve as a negative control or selectivity probe in kinase panel screening. Its evaluation alongside established 2,5-dimethyl-3-phenyl pyrazolo[1,5-a]pyrimidine inhibitors could reveal how the phenyl position shift alters kinase binding profiles. However, no quantitative kinase profiling data are currently available to support this application.

Chemical Biology Tool for Scaffold-Hopping Studies

The compound's structural framework could be utilized in medicinal chemistry campaigns exploring scaffold-hopping strategies around the pyrazolo[1,5-a]pyrimidine core. The 2-phenyl substitution pattern is less commonly exemplified and may offer intellectual property advantages or novel binding modes. This scenario is speculative; no specific biological data validate its utility as a starting point.

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